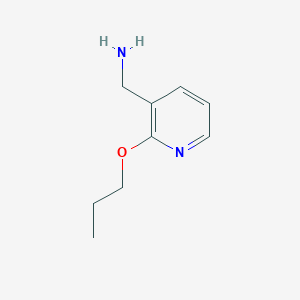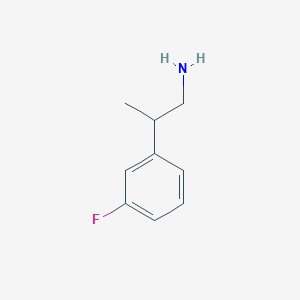
2-(3-Fluorophenyl)propan-1-amine
Vue d'ensemble
Description
2-(3-Fluorophenyl)propan-2-amine is a chemical compound with the CAS Number: 74702-89-9 . It has a molecular weight of 153.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-Fluorophenyl)propan-2-amine is1S/C9H12FN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3 . Physical And Chemical Properties Analysis
2-(3-Fluorophenyl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 153.2 .Applications De Recherche Scientifique
Synthesis and Material Science
- Tertiary Amine Synthesis and Corrosion Inhibition : Tertiary amines, including those related to "2-(3-Fluorophenyl)propan-1-amine," have been synthesized for applications such as corrosion inhibition on carbon steel. These compounds demonstrate significant inhibition efficiencies by forming protective layers on the metal surface, highlighting their potential in material preservation technologies (Gao, Liang, & Wang, 2007).
Biomedical Research
- Antitumor Applications : Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, structurally similar to "2-(3-Fluorophenyl)propan-1-amine," have shown potent antitumor properties. These compounds, upon biotransformation, reveal potent cytocidal activity against specific human carcinoma cell lines, offering insights into new cancer treatment options (Bradshaw et al., 2002).
Environmental and Sensor Technologies
- Amine Vapor Detection : Research into the detection of amine vapors, crucial for monitoring environmental and industrial safety, has led to the development of fluorescent sensors based on aggregation-induced emission (AIE) principles. Compounds like "2-(3-Fluorophenyl)propan-1-amine" can be utilized in creating sensors that light up in the presence of amine vapors, aiding in the detection of hazardous substances in the air (Gao et al., 2016).
Chemical Synthesis and Methodology
- Optical Active Compound Synthesis : Research into synthesizing optically active compounds for use as enantioselective fluorescent detectors has utilized palladium-catalyzed amination. Such methodologies, involving compounds structurally related to "2-(3-Fluorophenyl)propan-1-amine," offer pathways to creating sensitive probes for detecting amino alcohols and metal cations, underscoring the compound's utility in advanced chemical synthesis (Shaferov et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLXAPWDQVMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



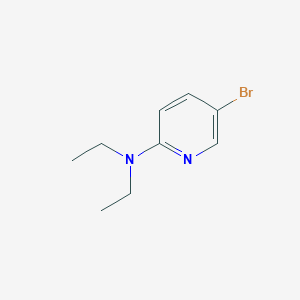
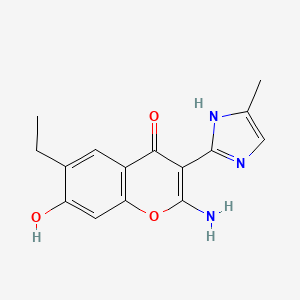
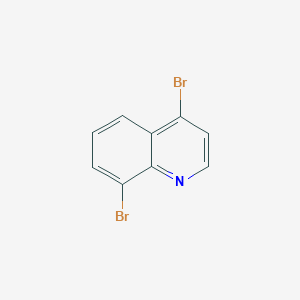

![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)

![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)
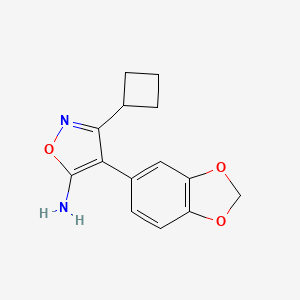
![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)
